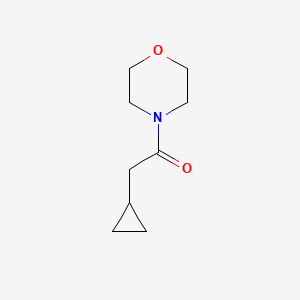

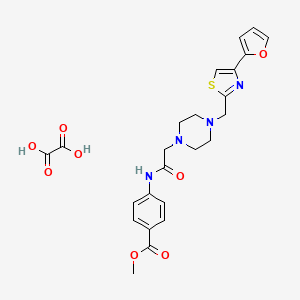

N-(3-(furan-3-yl)-3-hydroxypropyl)picolinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Furans are five-membered aromatic heterocycles containing one oxygen atom. They are important building blocks in organic chemistry and are found in various natural sources, mostly in plants, algae, and microorganisms . Picolinamide is a derivative of pyridine, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen .

Synthesis Analysis

Furans can be synthesized via a variety of methods. For instance, a new catalyst-free, one-pot synthesis of polysubstituted furans has been reported . This involves a multicomponent reaction of 1,3-di(pyridin-2-yl)propane-1,3-dione, aryl aldehydes, and cyclohexyl isocyanide .Molecular Structure Analysis

Furans are five-membered aromatic heterocycles containing one oxygen atom . The structure of picolinamide would be similar to that of pyridine, but with an amide functional group attached.Chemical Reactions Analysis

Furans are important intermediates for the synthesis of oxygenated natural products . They have been used as important reaction intermediates in the total synthesis and synthetic industry .Physical And Chemical Properties Analysis

Furans are colorless, flammable, highly volatile liquids with a boiling point close to room temperature . They are soluble in common organic solvents, including alcohol, ether, and acetone .Scientific Research Applications

Ultrasound Mediated Synthesis and Tyrosinase Inhibition

A study by Dige et al. (2019) reported the ultrasound-mediated synthesis of new 4-oxoquinazolin-3(4H)-yl)furan-2-carboxamide derivatives, which showed potent inhibitory activity against the tyrosinase enzyme. This suggests potential applications in addressing hyperpigmentation and related skin conditions (Dige et al., 2019).

Antibacterial and Antifungal Activities

Velupillai et al. (2015) synthesized a series of N-(4-Morpholin-3-fluorophenyl)-N-(furan-2-ylmethyl)-2- substituted phenoxypropanamide derivatives, some of which exhibited significant antibacterial and antifungal activities. This points to the potential use of related compounds in developing new antimicrobial agents (Velupillai et al., 2015).

Catalytic Reactions and Organic Synthesis

Research by Calf and Garnett (1968) on the catalytic deuterium exchange reactions with organics including furan derivatives on Group VIII transition metals highlights the role of such compounds in facilitating specific organic synthesis processes (Calf & Garnett, 1968).

Isoquinoline Synthesis

Kuai et al. (2017) utilized picolinamide as a traceless directing group in the cobalt-catalyzed synthesis of isoquinolines, demonstrating its utility in complex organic synthesis and the potential for pharmaceutical applications (Kuai et al., 2017).

Nuclease Activity and Metal Complexes

Reddy et al. (2000) explored the nuclease activity of mixed ligand complexes of copper(II) with heteroaromatic derivatives and picoline, indicating possible applications in DNA cleavage and therapeutic interventions (Reddy et al., 2000).

Rh(III)-Catalyzed Reactions

Cai et al. (2014) reported on the Rh(III)-catalyzed cascade oxidative olefination/cyclization of picolinamides and alkenes, further emphasizing the role of picolinamide derivatives in facilitating complex chemical transformations (Cai et al., 2014).

Future Directions

Properties

IUPAC Name |

N-[3-(furan-3-yl)-3-hydroxypropyl]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c16-12(10-5-8-18-9-10)4-7-15-13(17)11-3-1-2-6-14-11/h1-3,5-6,8-9,12,16H,4,7H2,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVRYKQBTFGZBOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)NCCC(C2=COC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-{[({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}thio)acetyl]amino}benzoate](/img/structure/B2984177.png)

![N-(sec-butyl)-2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl}thio)acetamide](/img/structure/B2984181.png)

![11-([1,1'-biphenyl]-4-yl)-11H-benzo[a]carbazole](/img/structure/B2984183.png)

![N-benzyl-2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2984186.png)

![N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]propanamide](/img/structure/B2984190.png)

![4-Methyl-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole](/img/structure/B2984192.png)